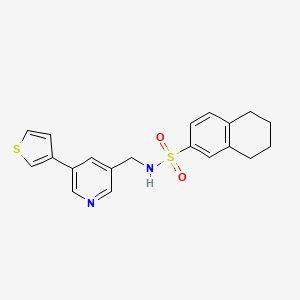

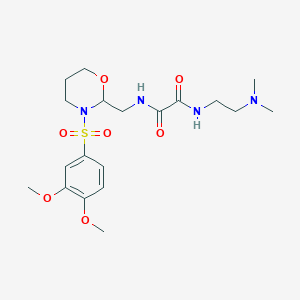

![molecular formula C11H15NO3 B2966084 Methyl 3-[(4-Methoxyphenyl)amino]propanoate CAS No. 42313-52-0](/img/structure/B2966084.png)

Methyl 3-[(4-Methoxyphenyl)amino]propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-[(4-Methoxyphenyl)amino]propanoate” is a chemical compound that is related to “Methyl 3-(4-hydroxyphenyl)propionate” and "Methyl 3-aminopropionate hydrochloride" . It is used in various chemical reactions and has several applications in the field of chemistry .

Synthesis Analysis

The synthesis of “Methyl 3-[(4-Methoxyphenyl)amino]propanoate” involves esterification of Β-Alanine . It is used as an intermediate in the synthesis of Trichostatin A and Trapoxin B, which are histone deacetylase inhibitors .Molecular Structure Analysis

The molecular structure of “Methyl 3-[(4-Methoxyphenyl)amino]propanoate” can be represented by the linear formula: H3COC6H4CH2CH2CO2CH3 . The compound has a molecular weight of 194.23 .Chemical Reactions Analysis

“Methyl 3-[(4-Methoxyphenyl)amino]propanoate” is involved in various chemical reactions. For instance, it can be used in the synthesis of bidentate pyridine-acid ligand . It also plays a role in the phenylpropanoid metabolism pathway .Physical And Chemical Properties Analysis

“Methyl 3-[(4-Methoxyphenyl)amino]propanoate” is a solid substance with a boiling point of 120 °C and a melting point of 37-41 °C . It has a density of 1.144±0.06 g/cm3 .Applications De Recherche Scientifique

Pharmaceutical Intermediate

Methyl 3-[(4-Methoxyphenyl)amino]propanoate serves as an intermediate in the synthesis of pharmaceuticals. It’s particularly useful in creating secondary amines, which are foundational structures in many drugs, including antidepressants like clomipramine and desipramine, as well as analgesics such as codeine and morphine .

Azo Dye Synthesis

This compound is a starting material for the synthesis of azo dyes. Azo dyes are characterized by their vivid colors and are used extensively in textile dyeing and printing. The methoxy group in the compound can influence the color properties of the synthesized dye .

Agrochemical Manufacturing

In the agrochemical industry, methyl N-(4-methoxyphenyl)-beta-alaninate is used to create compounds that serve as pesticides or herbicides. Its role in forming stable compounds that can resist degradation in various environmental conditions makes it valuable .

Organic Synthesis Research

Researchers utilize this compound in organic synthesis, exploring new reactions and pathways. It’s particularly useful in studies involving the formation of carbon-nitrogen bonds, which are crucial in organic chemistry .

Nitrification Inhibition

As part of root exudates, similar compounds have been shown to function as nitrification inhibitors in soil. This application is significant in agriculture to control the conversion of ammonium to nitrate, thus improving nitrogen utilization by plants .

Modulation of Plant Growth

Related compounds have been found to modulate plant growth and root system architecture. Understanding the physiological and molecular mechanisms behind this can lead to the development of new strategies for crop improvement .

Safety and Hazards

Propriétés

IUPAC Name |

methyl 3-(4-methoxyanilino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-14-10-5-3-9(4-6-10)12-8-7-11(13)15-2/h3-6,12H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVWXNYKTFBAPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(4-Methoxyphenyl)amino]propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B2966009.png)

![Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2966013.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2966014.png)

![2-Methoxy-7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B2966017.png)

![N-(6,7-Dihydro-5H-cyclopenta[c]pyridin-6-yl)-3-(3-formyl-2,5-dimethylpyrrol-1-yl)benzamide](/img/structure/B2966021.png)

![methyl 6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2966024.png)